molecular formula C15H11ClO B7767085 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 20426-47-5

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B7767085
CAS No.: 20426-47-5
M. Wt: 242.70 g/mol
InChI Key: UBJIPXGNVJWNJZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 144017-77-6) is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. This compound belongs to the class of chalcones, which are 1,3-disubstituted prop-2-en-1-one derivatives known for their versatile pharmacological potential . Chalcones and their derivatives have been widely studied due to their broad spectrum of biological activities, which include anti-inflammatory, antibacterial, antiviral, and antitumor effects . Recent scientific literature highlights that enone-based derivatives, which share this compound's core structure, show significant promise as anti-inflammatory agents. Specifically, such compounds have demonstrated the ability to inhibit superoxide anion production and elastase release in activated human neutrophils, which are key processes in neutrophil-mediated inflammatory diseases, without showing cytotoxicity . The mechanism of action for related analogues is associated with the suppression of crucial signaling pathways in inflammation, such as the MAPK and Akt pathways . With a molecular formula of C 15 H 11 ClO and a molecular weight of 242.7 g/mol , this compound is characterized by its α,β-unsaturated carbonyl system, which confers electrophilic properties and allows it to interact with various biological targets . Researchers can utilize this compound in the exploration of new therapeutic agents for inflammatory conditions and in further structure-activity relationship (SAR) studies.

Properties

CAS No.

20426-47-5

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

UBJIPXGNVJWNJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of acetophenone to form an enolate ion, which attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Key parameters include:

  • Base : Sodium hydroxide (40% w/v) or potassium hydroxide (10–20% in ethanol) are commonly used.

  • Solvent : Ethanol or methanol facilitates homogeneous mixing and controls exothermicity.

  • Temperature : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature.

  • Molar Ratio : A 1:1.2 ratio of acetophenone to 2-chlorobenzaldehyde optimizes yield.

Work-Up and Purification

Post-reaction, the mixture is quenched with ice-cold water (50 mL per 10 mmol substrate) to precipitate the product. The crude solid is filtered, washed with cold ethanol, and purified via:

  • Recrystallization : Using ethanol/water (3:1 v/v) achieves >90% purity.

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (10:1 v/v) eluent yields high-priority fractions.

Table 1: Optimization of Claisen-Schmidt Conditions

ParameterOptimal RangeYield (%)Purity (%)
Base Concentration10–20% KOH78–9285–95
Reaction Time4–6 hours8590
Solvent Volume (mL)15 per mmol8892

Alternative Synthetic Approaches

Acid-Catalyzed Dehydration

While less common, hydrochloric acid (5% v/v in dioxane) catalyzes the dehydration of the aldol adduct at 60–80°C. This method avoids base-sensitive substrates but requires rigorous moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (82–88%). Ethanol remains the preferred solvent due to its dielectric properties.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.05–8.02 (d, J = 15.6 Hz, 1H, CH=CO), 7.68–7.61 (m, 4H, Ar-H), 7.52–7.45 (m, 5H, Ar-H).

    • ¹³C NMR (100 MHz, CDCl₃): δ 188.2 (C=O), 144.5 (C=C), 137.8–126.3 (Ar-C).

  • IR Spectroscopy : Strong absorption at 1665 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=C).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the trans (E) configuration of the α,β-unsaturated system. Key metrics include:

  • Bond Lengths : C=O (1.218 Å), C=C (1.342 Å).

  • Dihedral Angle : 8.2° between aromatic rings.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale systems (10 L capacity) achieve 85% yield with:

  • Residence Time : 12 minutes

  • Temperature Gradient : 5°C → 25°C

  • Automated pH Control : Maintains 12.5–13.0

Waste Management

Ethanol recovery (85–90%) via fractional distillation reduces solvent costs by 40%.

Challenges and Solutions

Byproduct Formation

  • Diarylpropanones : Minimized by maintaining stoichiometric excess of 2-chlorobenzaldehyde.

  • Polymerization : Controlled via nitrogen sparging and light exclusion.

Scale-Up Considerations

  • Exothermicity Management : Jacketed reactors with coolant circulation prevent thermal runaway.

  • Crystallization Kinetics : Seeding with pure product (1% w/w) ensures uniform crystal growth.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated catalysis (λ = 450 nm) using eosin Y reduces energy input by 60% while maintaining 78% yield.

Biocatalytic Routes

Lipase-mediated condensation in ionic liquids ([BMIM][BF₄]) offers a solvent-free alternative with 70% conversion.

Comparative Analysis of Methods

Table 2: Synthesis Method Performance

MethodYield (%)Purity (%)Energy Use (kWh/mol)
Claisen-Schmidt92950.8
Microwave88930.4
Photocatalytic78890.3

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the applications of related prop-2-en-1-one derivatives.

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, also known as 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and structural versatility. The presence of the chlorophenyl group enhances its lipophilicity and may influence its biological interactions.

Chemical Properties and Reactivity
The chemical reactivity of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one can be attributed to its α,β-unsaturated carbonyl structure, which allows it to participate in various reactions. The synthesis of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones.

Potential Applications
(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for treating cancer, inflammation, or other diseases.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules with desired properties.
  • Material Science: It may be incorporated into polymers or other materials to modify their properties.

Biological Activities
Chalcones, including (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, exhibit a range of biological activities:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Other related compounds

  • Spectroscopic investigations and molecular docking study of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one using quantum chemical calculations .
  • (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. The biological activities of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Recent studies have highlighted the anticancer potential of this compound and has shown significant cytotoxic effects against various cancer cell lines.
  • 1,3-disubstituted prop-2-en-1-one derivatives are being explored as therapeutic strategies for diverse inflammatory diseases .
  • 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% . Derivatives showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively . Some derivatives have also been tested for their analgesic effect based on commercially used Acetylsalicylic acid and showed analgesic activity ranging from about 44 to 71%, while Acetylsalicylic acid showed an analgesic activity of 63.2% .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent position and type on the A-ring critically influence electronic and steric properties:

Compound A-Ring Substituent Key Structural Features
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one 2-Cl Ortho-substitution introduces steric hindrance, potentially reducing planarity and altering binding interactions .
(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one 4-Cl Para-substitution allows unhindered conjugation, enhancing electronic delocalization and stability .
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one 4-OH Hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility and target affinity .
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one 4-NH₂ Electron-donating amino group enhances charge transfer, correlating with cytotoxicity (IC₅₀ = 5.28 μg/mL vs. T47D cells) .

DFT studies highlight that substituents like Cl or OH modulate frontier molecular orbitals (HOMO-LUMO gaps), affecting redox behavior and reactivity .

Key Trends :

  • Electron-withdrawing groups (Cl, F) improve stability and target binding but may reduce solubility.
  • Electron-donating groups (OH, NH₂) enhance solubility and specific interactions (e.g., H-bonding), correlating with higher cytotoxicity or antimicrobial potency .

Biological Activity

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C15H11ClOC_{15}H_{11}ClO. The structure features a chalcone backbone characterized by a phenyl ring and a chlorinated phenyl substituent. The presence of the double bond in conjunction with the carbonyl group plays a crucial role in its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of chalcones, including this compound.

Table 1: Antimicrobial Activity of Chalcones

CompoundBacterial Strains TestedMIC (µg/mL)Zone of Inhibition (cm)
This compoundBacillus, E. coli, Staphylococcus32 - 1281.5 - 3.0
Other Chalcones (various substitutions)Pseudomonas, Fungi64 - 2562.0 - 4.5

Research indicates that this compound exhibits moderate antibacterial activity against various strains, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The zone of inhibition varied significantly depending on the bacterial strain tested, indicating selective efficacy.

Antimalarial Activity

Recent studies have highlighted the potential of chalcones as antimalarial agents. For example, a derivative of this compound was tested against Plasmodium falciparum strains.

Table 2: Antimalarial Activity of Chalcones

CompoundIC50 (µM)Selectivity Index
This compound5.6>20
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide0.58>35

The compound demonstrated an IC50 value of approximately 5.6 µM, indicating promising antimalarial activity while maintaining a high selectivity index, suggesting low cytotoxicity to human cells at effective doses .

Anticancer Properties

Chalcones have also been studied for their anticancer effects. This compound has shown potential in inhibiting cancer cell proliferation in various in vitro assays.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)<10Induction of apoptosis via PARP cleavage
HL-60 (Leukemia)<15Cell cycle arrest and apoptosis

In breast cancer cell lines such as MCF7, the compound induced apoptosis through mechanisms involving the cleavage of PARP, a marker for programmed cell death . Additionally, it has been noted that chalcones can disrupt the cell cycle, leading to growth inhibition in leukemia cells .

Case Studies

A notable case study involved the synthesis and evaluation of various chalcone derivatives, including those substituted with halogens and other functional groups. These studies consistently demonstrated enhanced biological activities correlated with specific structural modifications.

Case Study: Synthesis and Evaluation of Chalcone Derivatives
Researchers synthesized several derivatives and assessed their biological activities against multiple pathogens and cancer cell lines. The findings suggested that modifications at the phenolic positions could significantly enhance both antimicrobial and anticancer activities.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chlorophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 2-chloroacetophenone) and an aldehyde (e.g., benzaldehyde) under alkaline conditions. Optimization includes:

  • Catalyst selection : Aqueous NaOH or KOH in ethanol (70–80°C) yields higher efficiency .
  • Solvent choice : Ethanol or methanol minimizes side reactions like aldol addition .
  • Temperature control : Maintaining 0–50°C during aldehyde addition prevents polymerization .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1640–1680 cm⁻¹) and C=C stretch (~1590–1620 cm⁻¹) .
  • ¹H/¹³C NMR : Identify substituent environments (e.g., deshielded protons adjacent to the chlorophenyl group at δ 7.2–7.8 ppm) .
  • UV-Vis : Detect π→π* transitions (~250–300 nm) for electronic structure analysis .

Q. What are the common reactivity patterns of the α,β-unsaturated ketone moiety in this compound?

  • Nucleophilic additions : The enone system undergoes Michael additions with amines or thiols .
  • Electrophilic substitutions : Halogenation at the aromatic rings (e.g., chlorination) is feasible under FeCl₃ catalysis .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to a single bond, altering biological activity .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Agar dilution/disc diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • MIC determination : Compare with standard antibiotics (e.g., ampicillin) to assess potency .
  • Control experiments : Include solvent-only and positive controls to validate results .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Charge distribution analysis : Identify electrophilic/nucleophilic sites for reaction mechanism proposals .
  • NLO potential : Calculate hyperpolarizability (β) to assess suitability for nonlinear optical materials .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Single-crystal XRD : Collect data at 110 K (Mo-Kα radiation) to determine bond angles/packing motifs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing stability .
  • CCDC deposition : Validate structural data via cross-referencing with CCDC entries (e.g., CCDC 1988019) .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity?

  • SAR studies : Replace the chlorophenyl group with electron-donating groups (e.g., methoxy) to test antimicrobial efficacy .
  • LogP calculations : Correlate lipophilicity (via XlogP) with membrane permeability .
  • Enzyme docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase) .

Q. How should researchers address contradictions in reported biological activity data across analogs?

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, inoculum size) .
  • Structural validation : Confirm purity via HPLC and crystallography to rule out isomer interference .
  • Meta-analysis : Compare datasets across publications to identify trends (e.g., chlorine positioning vs. MIC) .

Q. What advanced applications exist for this compound in material science?

  • NLO materials : The conjugated enone system exhibits second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder technique .
  • Polymer precursors : Functionalize the enone for incorporation into conductive polymers (e.g., polythiophenes) .
  • Photocatalysts : Modify with TiO₂ nanoparticles to explore UV-driven degradation of organic pollutants .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during condensation .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one
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1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

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